molecular formula C24H27N3O7S B2731649 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 851127-63-4

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No. B2731649
M. Wt: 501.55
InChI Key: SYKPXXKBQDPKJH-UHFFFAOYSA-N
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Description

The compound appears to be a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the nitrophenylthio and trimethoxybenzoate groups suggest that this compound could have interesting chemical properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, pyrazole derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine.



Molecular Structure Analysis

The molecular structure would likely show the pyrazole ring at the center, with the tert-butyl, methyl, nitrophenylthio, and trimethoxybenzoate groups attached at various positions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. However, pyrazole derivatives are known to undergo a variety of chemical reactions, particularly at the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present.


Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be further developed as a pharmaceutical.


properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-14-21(35-19-11-9-8-10-16(19)27(29)30)22(26(25-14)24(2,3)4)34-23(28)15-12-17(31-5)20(33-7)18(13-15)32-6/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKPXXKBQDPKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

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